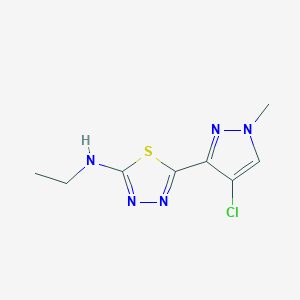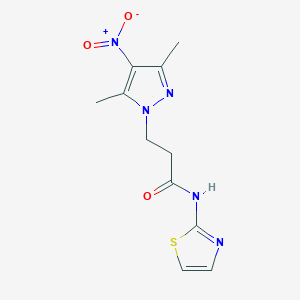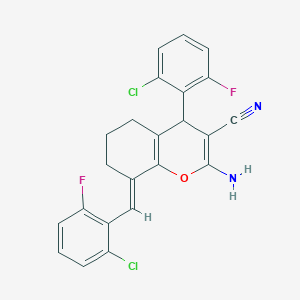![molecular formula C23H22BrN3OS B455084 2-Amino-4-{4-[(4-bromophenoxy)methyl]-5-ethyl-2-thienyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B455084.png)
2-Amino-4-{4-[(4-bromophenoxy)methyl]-5-ethyl-2-thienyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-{4-[(4-bromophenoxy)methyl]-5-ethyl-2-thienyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a thienyl group, and a bromophenoxy moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-{4-[(4-bromophenoxy)methyl]-5-ethyl-2-thienyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aromatic aldehyde with an amide.
Introduction of the Thienyl Group: The thienyl group can be introduced via a Suzuki coupling reaction, where a thienyl boronic acid reacts with a halogenated quinoline derivative.
Attachment of the Bromophenoxy Moiety: The bromophenoxy group can be attached through an etherification reaction, where a bromophenol reacts with a suitable leaving group on the quinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and quinoline moieties.
Reduction: Reduction reactions can occur at the carbonitrile group, converting it to an amine or other reduced forms.
Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the thienyl and quinoline groups.
Reduction: Reduced forms of the carbonitrile group, such as primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Medicine
In medicine, the compound is explored for its therapeutic potential. Studies focus on its efficacy and safety in treating various diseases, including cancer, infectious diseases, and inflammatory conditions.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-{4-[(4-bromophenoxy)methyl]-5-ethyl-2-thienyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-{4-[(4-chlorophenoxy)methyl]-5-ethyl-2-thienyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile
- 2-Amino-4-{4-[(4-fluorophenoxy)methyl]-5-ethyl-2-thienyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile
- 2-Amino-4-{4-[(4-methylphenoxy)methyl]-5-ethyl-2-thienyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile
Uniqueness
The uniqueness of 2-Amino-4-{4-[(4-bromophenoxy)methyl]-5-ethyl-2-thienyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile lies in its bromophenoxy moiety, which imparts distinct chemical and biological properties. The presence of the bromine atom can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from similar compounds with different substituents.
Properties
Molecular Formula |
C23H22BrN3OS |
|---|---|
Molecular Weight |
468.4g/mol |
IUPAC Name |
2-amino-4-[4-[(4-bromophenoxy)methyl]-5-ethylthiophen-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C23H22BrN3OS/c1-2-20-14(13-28-16-9-7-15(24)8-10-16)11-21(29-20)22-17-5-3-4-6-19(17)27-23(26)18(22)12-25/h7-11H,2-6,13H2,1H3,(H2,26,27) |
InChI Key |
AVFZWFZNTGQVGE-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=C(S1)C2=C(C(=NC3=C2CCCC3)N)C#N)COC4=CC=C(C=C4)Br |
Canonical SMILES |
CCC1=C(C=C(S1)C2=C(C(=NC3=C2CCCC3)N)C#N)COC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-benzyl-3-carbamoylthiophen-2-yl)-5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B455001.png)
![Methyl 4-{5-[(2-bromophenoxy)methyl]-2,4-dimethylphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B455003.png)
![2-amino-4-{4-[(2-chloro-4-fluorophenoxy)methyl]-5-methyl-2-thienyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B455006.png)
![ethyl 6-amino-5-cyano-4-{5-[(2,6-dimethoxyphenoxy)methyl]-2,4-dimethylphenyl}-2-methyl-4H-pyran-3-carboxylate](/img/structure/B455008.png)
![N,N-dicyclohexyl-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B455009.png)

![2-AMINO-4-{4-[(4-BROMOPHENOXY)METHYL]-5-ETHYL-2-THIENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE](/img/structure/B455013.png)
![(2E)-2-[(1,3-dimethylpyrazol-4-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455014.png)
![4-[(2,5-dichlorophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzamide](/img/structure/B455015.png)
![N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-5-[(2-chlorophenoxy)methyl]-2-furamide](/img/structure/B455017.png)
![5-(3,4-dimethylphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B455019.png)
![N-[3-cyano-4-(4-isobutylphenyl)-2-thienyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide](/img/structure/B455021.png)


